molecular formula C3H5Li2O6P B028637 Dihydroxyacetone phosphate dilithium salt CAS No. 102783-56-2

Dihydroxyacetone phosphate dilithium salt

Cat. No.: B028637
CAS No.: 102783-56-2
M. Wt: 182 g/mol
InChI Key: QWIKESRFRWLYIA-UHFFFAOYSA-L
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Biochemical Analysis

Biochemical Properties

Dihydroxyacetone phosphate dilithium salt plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used as a substrate to help identify, differentiate, and characterize fructose-bisphosphate aldolase (ALDOA) and triosephosphate isomerase . The nature of these interactions is essential for the metabolism of three-carbon sugar pools and their roles in physiological and physical processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For example, it may be used to study cellular glycation stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is rapidly and reversibly isomerised to glyceraldehyde 3-phosphate .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and this interaction can affect metabolic flux or metabolite levels . For instance, it is involved in the Calvin cycle in plants and glycolysis .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are crucial for understanding its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydroxyacetone phosphate dilithium salt can be synthesized through both chemical and enzymatic routes. Chemical synthetic routes often focus on producing a storable precursor that can be easily converted to dihydroxyacetone phosphate immediately before its use . One such method involves the Lewis acid-mediated regioselective epoxide ring opening with dibenzyl phosphate, followed by catalytic oxidation of the secondary alcohol by tetrapropylammonium perruthenate/N-methylmorpholine N-oxide, leading to dibenzyl-3-benzylhydroxyacetone phosphate. This stable stock material is then quantitatively hydrogenolyzed into dihydroxyacetone phosphate .

Enzymatic routes typically involve integrating the formation of dihydroxyacetone phosphate with upstream or downstream catalytic steps, leading to multi-enzyme arrangements with up to seven enzymes operating simultaneously . These routes often start from cheap unphosphorylated precursors such as dihydroxyacetone or glycerol, which are then converted to dihydroxyacetone phosphate through a series of enzymatic reactions .

Industrial Production Methods

Industrial production of this compound often relies on enzymatic methods due to their mild reaction conditions and suitability for multifunctional complex molecules . These methods are scalable and can be integrated into existing biochemical production processes.

Chemical Reactions Analysis

Types of Reactions

Dihydroxyacetone phosphate dilithium salt undergoes various types of chemical reactions, including:

    Oxidation: Catalytic oxidation of secondary alcohols.

    Reduction: Reduction of ketone groups.

    Substitution: Nucleophilic substitution reactions involving phosphate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Tetrapropylammonium perruthenate/N-methylmorpholine N-oxide.

    Reducing agents: Sodium borohydride.

    Nucleophiles: Dibenzyl phosphate.

Major Products

Major products formed from these reactions include various phosphorylated intermediates and derivatives of dihydroxyacetone phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dihydroxyacetone phosphate dilithium salt is unique due to its specific cation composition, which can influence its solubility and reactivity in biochemical reactions. This makes it particularly suitable for certain enzymatic processes and industrial applications .

Biological Activity

Dihydroxyacetone phosphate dilithium salt (DHAP) is a critical metabolic intermediate involved in various biochemical pathways, including glycolysis and gluconeogenesis. This article provides an in-depth exploration of its biological activity, including case studies, research findings, and a summary of its applications in enzymatic assays and metabolic studies.

Dihydroxyacetone phosphate (DHAP) is a zwitterionic compound characterized by the presence of both positive and negative charges. The dilithium salt form enhances its solubility and stability in biological assays. The molecular formula for DHAP is C3H7O6P\text{C}_3\text{H}_7\text{O}_6\text{P} with a molecular weight of approximately 181.92 g/mol. Its structural representation includes:

  • Functional Groups : Hydroxyl groups (-OH), phosphate group (-PO₄), and a ketone group (C=O).

The compound is soluble in water, forming a clear solution upon dissolution.

Role in Metabolism

DHAP plays a pivotal role in carbohydrate metabolism:

  • Glycolysis : DHAP is produced from fructose 1,6-bisphosphate through the action of aldolase enzymes. It can be converted into glyceraldehyde 3-phosphate (G3P), which continues through the glycolytic pathway to produce energy.
  • Gluconeogenesis : In the synthesis of glucose from non-carbohydrate precursors, DHAP serves as an intermediate, highlighting its importance in maintaining glucose homeostasis.

Enzymatic Assays and Applications

DHAP is widely utilized as a substrate in various enzymatic assays, particularly those involving triosephosphate isomerase (TPI). Its role as a substrate allows researchers to study enzyme kinetics and mechanisms associated with carbohydrate metabolism.

Table 1: Summary of Enzymatic Applications

Enzyme Function Substrate
Triosephosphate Isomerase (TPI)Converts DHAP to G3PDihydroxyacetone phosphate
AldolaseCatalyzes the condensation of DHAP with G3PDihydroxyacetone phosphate
Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH)Involved in glycolysis, utilizing G3PGlyceraldehyde 3-phosphate

Case Studies

  • In Vitro Glycation Studies : A study investigated the glycation of human serum albumin (HSA) by DHAP, revealing that DHAP can participate in the formation of advanced glycation end-products (AGEs). This has implications for understanding diabetic complications where AGEs play a significant role .
  • Enzyme Inhibition Research : Research has highlighted the potential of DHAP as a competitive substrate for class II fructose 1,6-bisphosphate aldolases (FBAs). This enzyme's inhibition by compounds mimicking DHAP suggests therapeutic avenues for targeting bacterial pathogens .
  • Metabolic Profiling : A study involving vitamin D deficiency examined the metabolic profiles associated with obesity, utilizing DHAP as part of the analysis to differentiate between obese and non-obese subjects .

Research Findings

Recent studies have shown that alterations in DHAP levels can influence various metabolic pathways:

  • Reactive Carbonyl Species : Research indicates that reactive carbonyls generated during metabolic processes can interact with DHAP, potentially leading to cellular damage .
  • Antibacterial Targets : The structural dynamics of FBAs interacting with DHAP have been studied to identify potential antibacterial targets against pathogens like Mycobacterium tuberculosis .

Properties

IUPAC Name

dilithium;(3-hydroxy-2-oxopropyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7O6P.2Li/c4-1-3(5)2-9-10(6,7)8;;/h4H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIKESRFRWLYIA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].C(C(=O)COP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Li2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585136
Record name Dilithium 3-hydroxy-2-oxopropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102783-56-2
Record name Dilithium 3-hydroxy-2-oxopropyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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